![molecular formula C14H15ClIN B14623695 N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride CAS No. 56008-41-4](/img/structure/B14623695.png)
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a phenylmethanamine structure. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzyl chloride and phenylmethanamine.
Reaction: The 2-iodobenzyl chloride is reacted with phenylmethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or reduction to form amines.
Addition Reactions: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of biaryl compounds.
Oxidation: Formation of imines.
Reduction: Formation of secondary amines.
Scientific Research Applications
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The iodine atom can facilitate binding to certain enzymes or receptors, potentially modulating their activity. The phenylmethanamine structure may also interact with neurotransmitter systems, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromophenyl)methyl]-1-phenylmethanamine;hydrochloride
- N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride
- N-[(2-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride
Uniqueness
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for specific applications where other halogenated analogs may not be as effective.
Properties
CAS No. |
56008-41-4 |
|---|---|
Molecular Formula |
C14H15ClIN |
Molecular Weight |
359.63 g/mol |
IUPAC Name |
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H14IN.ClH/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12;/h1-9,16H,10-11H2;1H |
InChI Key |
RKAVEKTVTZOQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



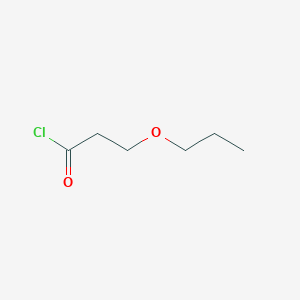
![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)

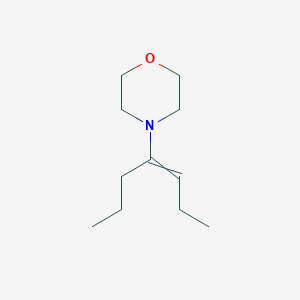
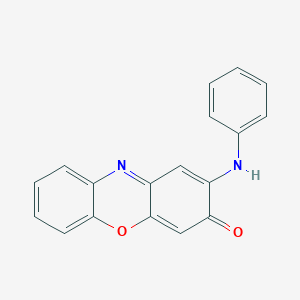

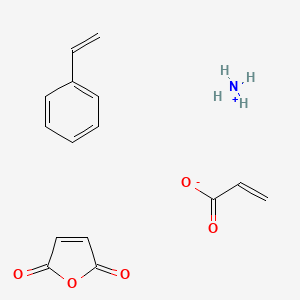
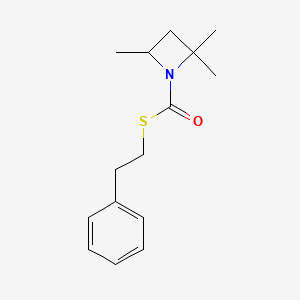
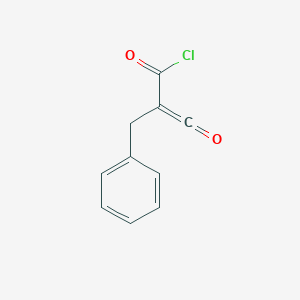

![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
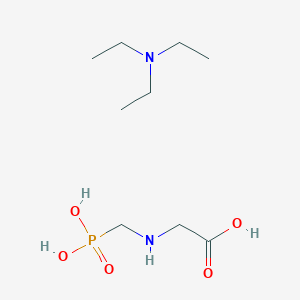
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
